molecular formula C15H15ClN2OS B5706981 2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Cat. No. B5706981
M. Wt: 306.8 g/mol
InChI Key: QCOATQPTFDZILR-UHFFFAOYSA-N
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Description

Benzothiazoles and their derivatives are an important class of compounds in medicinal chemistry and materials science due to their diverse biological activities and functional properties. The compound "2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one" belongs to this class, exhibiting potential across various applications due to its unique chemical structure.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the cyclization of 2-aminothiophenols with suitable electrophiles. For instance, Pant et al. (2000) describe the single-step synthesis of 1,5-benzothiazepines, a related structure, highlighting methodologies that could be applicable to synthesizing the compound of interest by adjusting the electrophilic components (Pant et al., 2000).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused with a thiazole, a sulfur and nitrogen-containing heterocycle. Gürbüz et al. (2016) conducted a detailed analysis of benzimidazoles, compounds with a structure that shares similarities with benzothiazoles, providing insights into the molecular geometry, electronic structure, and stability of these molecules (Gürbüz et al., 2016).

Chemical Reactions and Properties

Benzothiazoles undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties. The synthesis of 1,3-benzothiazol-2(3H)-one derivatives by Velikorodov et al. (2011) illustrates the reactivity of the benzothiazole core under different conditions, shedding light on the potential reactions of the compound (Velikorodov et al., 2011).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, depend significantly on their substituents. Aydın et al. (2010) discuss the crystalline structure of a benzothiazol compound, which can inform the understanding of physical properties relevant to "2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one" (Aydın et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are crucial for understanding the application potential of benzothiazole derivatives. Kerru et al. (2019) provided a comparison between observed and calculated structural and electronic properties of a related compound, offering insights into the chemical behavior of benzothiazole derivatives (Kerru et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs work by interacting with biological receptors. The benzothiazole ring is a common feature in many biologically active compounds and could potentially interact with various biological targets .

Future Directions

The future research directions would depend on the observed properties and potential applications of this compound. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

2-(2-chloroanilino)-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-15(2)7-11-13(12(19)8-15)20-14(18-11)17-10-6-4-3-5-9(10)16/h3-6H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOATQPTFDZILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(2-chlorophenyl)imino]-5,5-dimethyl-2,3,5,6-tetrahydro-1,3-benzothiazol-7(4H)-one

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